2-Chloropropane-1,1,1,3,3,3-D6
Overview
Description
2-Chloropropane-1,1,1,3,3,3-D6 is a deuterated analog of 2-chloropropane, where six hydrogen atoms are replaced by deuterium atoms. This compound is often used in scientific research due to its unique isotopic properties, which can be beneficial in various analytical and mechanistic studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloropropane-1,1,1,3,3,3-D6 can be synthesized through the chlorination of deuterated propane. The process involves the substitution of hydrogen atoms with chlorine atoms in the presence of a deuterium source. The reaction typically requires a catalyst, such as copper (I) chloride or copper (II) chloride, and is carried out at elevated temperatures ranging from 80 to 150 °C .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of deuterated propane and chlorine gas in a controlled environment to ensure the selective substitution of hydrogen atoms with chlorine. The reaction conditions are optimized to maximize yield and purity, often involving continuous monitoring and adjustment of temperature, pressure, and catalyst concentration .
Chemical Reactions Analysis
Types of Reactions
2-Chloropropane-1,1,1,3,3,3-D6 undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of deuterated alcohols.
Elimination Reactions: The compound can undergo dehydrohalogenation to form deuterated alkenes.
Oxidation and Reduction Reactions: The compound can be oxidized to form deuterated ketones or reduced to form deuterated alkanes.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like hydroxide ions in aqueous or alcoholic solutions.
Elimination Reactions: Often require strong bases such as potassium hydroxide or sodium ethoxide in alcoholic solvents.
Oxidation Reactions: Utilize oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Employ reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed
Substitution: Deuterated alcohols.
Elimination: Deuterated alkenes.
Oxidation: Deuterated ketones.
Reduction: Deuterated alkanes.
Scientific Research Applications
2-Chloropropane-1,1,1,3,3,3-D6 is widely used in scientific research due to its isotopic labeling, which allows for detailed mechanistic studies and analytical applications. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms to study the pathways and intermediates involved.
Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of deuterated drugs.
Mechanism of Action
The mechanism of action of 2-Chloropropane-1,1,1,3,3,3-D6 involves its interaction with various molecular targets and pathways. In substitution reactions, the chlorine atom is replaced by nucleophiles through a bimolecular nucleophilic substitution mechanism (S_N2). In elimination reactions, the compound undergoes dehydrohalogenation via an E2 mechanism, where the base abstracts a proton, leading to the formation of a double bond .
Comparison with Similar Compounds
Similar Compounds
2-Chloropropane: The non-deuterated analog of 2-Chloropropane-1,1,1,3,3,3-D6.
1,1,1,3,3,3-Hexachloropropane: A compound with six chlorine atoms instead of deuterium.
1,2,3-Trichloropropane: A compound with three chlorine atoms on different carbon atoms.
Uniqueness
This compound is unique due to its isotopic labeling with deuterium, which provides distinct advantages in analytical and mechanistic studies. The presence of deuterium atoms allows for the use of techniques such as deuterium NMR spectroscopy and mass spectrometry to gain detailed insights into reaction mechanisms and molecular interactions .
Properties
IUPAC Name |
2-chloro-1,1,1,3,3,3-hexadeuteriopropane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7Cl/c1-3(2)4/h3H,1-2H3/i1D3,2D3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULYZAYCEDJDHCC-WFGJKAKNSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7Cl | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
84.58 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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